2,3,4-Trifluorophenyl isothiocyanate

Description

The exact mass of the compound 2,3,4-Trifluorophenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,4-Trifluorophenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4-Trifluorophenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

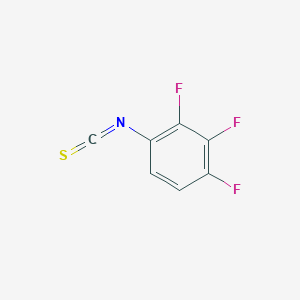

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trifluoro-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNHZGZWGZUKGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N=C=S)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375352 | |

| Record name | 2,3,4-Trifluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119474-40-7 | |

| Record name | 2,3,4-Trifluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,4-Trifluorophenyl isothiocyanate chemical properties

An In-Depth Technical Guide to 2,3,4-Trifluorophenyl Isothiocyanate: Properties, Reactivity, and Applications

Introduction

2,3,4-Trifluorophenyl isothiocyanate is a highly functionalized aromatic compound that serves as a pivotal building block in modern synthetic chemistry. Characterized by a trifluorinated phenyl ring attached to a reactive isothiocyanate (-N=C=S) group, this reagent combines the unique physicochemical properties imparted by fluorine with the versatile reactivity of the isothiocyanate moiety. The strategic placement of three fluorine atoms on the aromatic ring creates a strong electron-withdrawing effect, which significantly influences the molecule's reactivity and its utility in various applications. This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and applications, with a particular focus on its role in drug discovery and the development of chemical probes for biological systems.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of the physicochemical properties of 2,3,4-Trifluorophenyl isothiocyanate are fundamental for its effective use in research and development.

| Property | Value | Source |

| Chemical Name | 2,3,4-Trifluorophenyl isothiocyanate | - |

| CAS Number | 119474-40-7 | [1] |

| Molecular Formula | C₇H₂F₃NS | [1] |

| Molecular Weight | 189.16 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 39-43 °C | [2] |

| Boiling Point | 81 °C @ 11 mmHg | [2]* |

| Purity | Typically ≥95% | [1] |

| Storage | 2-8°C, moisture-sensitive, store under inert gas | [2] |

| Solubility | Soluble in common organic solvents (DCM, THF, Toluene) | General chemical knowledge |

Synthesis and Chemical Reactivity

The synthetic utility of 2,3,4-Trifluorophenyl isothiocyanate is rooted in the predictable and efficient reactivity of its isothiocyanate group.

General Synthesis Routes

Aryl isothiocyanates are most commonly synthesized from the corresponding primary anilines. For 2,3,4-Trifluorophenyl isothiocyanate, the starting material is 2,3,4-trifluoroaniline. While historical methods employed highly toxic reagents like thiophosgene, modern chemistry favors safer and more scalable alternatives.[3][4]

A prevalent two-step, one-pot method involves:

-

Formation of a Dithiocarbamate Salt : The primary amine (2,3,4-trifluoroaniline) reacts with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine or sodium hydroxide) to form an intermediate dithiocarbamate salt.[4][5]

-

Desulfurylation : The salt is then treated with a desulfurylating agent, such as cyanuric chloride or p-toluenesulfonyl chloride, which promotes the elimination of a sulfur equivalent to yield the final isothiocyanate product.[4]

Other methods may use thiocarbonyl transfer reagents like 1,1'-thiocarbonyldiimidazole (TCDI), which offer a milder and often more efficient route.[3]

Core Reactivity: The Electrophilic Nature

The central carbon atom of the isothiocyanate group (-N=C =S) is highly electrophilic. This reactivity is further amplified by the cumulative electron-withdrawing effects of the three fluorine atoms on the phenyl ring, which pull electron density away from the reactive center. This makes the molecule an excellent substrate for nucleophilic attack.

Reaction with Nucleophiles

The primary utility of this compound lies in its reaction with nucleophiles to form stable adducts, most notably thioureas.

-

Reaction with Amines : This is the most common and synthetically valuable reaction. Primary and secondary amines readily attack the electrophilic carbon to form stable N,N'-disubstituted thiourea derivatives. This reaction is typically fast, high-yielding, and proceeds under mild conditions, often at room temperature in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[6] The resulting thiourea linkage is robust and finds extensive use in medicinal chemistry.

-

Reaction with Alcohols and Thiols : Alcohols react to form thiocarbamates, while thiols yield dithiocarbamates. These reactions may require heating or the presence of a base to proceed efficiently.[7]

Applications in Drug Discovery and Chemical Biology

The unique structural features of 2,3,4-Trifluorophenyl isothiocyanate make it a high-value reagent in several advanced research areas.

-

Medicinal Chemistry : The trifluoromethyl group is a well-established feature in modern pharmaceuticals, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[8] By using 2,3,4-Trifluorophenyl isothiocyanate, medicinal chemists can readily introduce this beneficial motif while simultaneously forming a thiourea linker, a common scaffold in biologically active molecules.[8]

-

Covalent Inhibitors and Probes : The isothiocyanate group is an effective "warhead" for forming covalent bonds with nucleophilic amino acid residues (such as lysine or cysteine) on proteins. This makes it an ideal tool for designing targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action. Fluorescently labeled isothiocyanates are also widely used to tag proteins for imaging and quantification.[9]

-

Protein Degradation Technologies (e.g., PROTACs) : This compound is classified as a "Protein Degrader Building Block".[1] In technologies like Proteolysis Targeting Chimeras (PROTACs), a molecule is designed with two heads—one that binds to a target protein and another that recruits an E3 ubiquitin ligase. The isothiocyanate group serves as a versatile and reactive chemical handle to link these two components together, facilitating the synthesis of novel protein degraders.

Illustrative Experimental Protocol: Synthesis of a Thiourea Derivative

This protocol describes a general procedure for the synthesis of an N-aryl, N'-alkyl thiourea using 2,3,4-Trifluorophenyl isothiocyanate.

Objective: To synthesize N-(2,3,4-Trifluorophenyl)-N'-(benzyl)thiourea.

Materials:

-

2,3,4-Trifluorophenyl isothiocyanate (1.0 eq)

-

Benzylamine (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon supply

Procedure:

-

Reaction Setup : Dissolve 2,3,4-Trifluorophenyl isothiocyanate (e.g., 189 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Amine : To the stirring solution at room temperature, add benzylamine (e.g., 112 mg, 1.05 mmol) dropwise via syringe.

-

Reaction Monitoring : Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting isothiocyanate.

-

Workup : Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure thiourea product.

Safety, Handling, and Toxicology

2,3,4-Trifluorophenyl isothiocyanate is a reactive chemical and must be handled with appropriate precautions. Based on data for related fluorinated isothiocyanates, the following hazards are expected:

-

Corrosivity : Causes severe skin burns and eye damage.[10][11][12] Contact with skin or eyes requires immediate and thorough rinsing with water.

-

Toxicity : Harmful if swallowed or inhaled.[10]

-

Sensitization : May cause allergy or asthma symptoms or breathing difficulties if inhaled.[10] Isothiocyanates are known respiratory sensitizers.

-

Moisture Sensitivity : The isothiocyanate group can react with water. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2]

Mandatory Handling Protocols:

-

Always handle this compound inside a certified chemical fume hood.[13][14]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and chemical safety goggles and/or a face shield.[14]

-

Avoid generating dust or aerosols.

-

Ensure an eyewash station and safety shower are readily accessible.

Conclusion

2,3,4-Trifluorophenyl isothiocyanate stands out as a sophisticated and powerful chemical tool for researchers in drug discovery, medicinal chemistry, and materials science. Its trifluorinated aromatic core provides desirable properties for bioactive molecules, while the isothiocyanate handle offers a gateway for reliable and efficient chemical transformations. The ability to readily form stable thiourea linkages or to act as a covalent modifier makes it an indispensable reagent for constructing complex molecular architectures and probing biological systems. Proper understanding of its reactivity and adherence to strict safety protocols are essential to fully and safely harness its synthetic potential.

References

- Recent Advancement in Synthesis of Isothiocyan

-

4-(Trifluoromethyl)phenyl isothiocyanate | C8H4F3NS | CID 137134. PubChem. [Link]

-

2, 3, 4-Trifluorophenyl isothiocyanate, min 95%, 1 gram. Aladdin Scientific. [Link]

- An improved process for the preparation of enzalutamide.

-

MOLECULAR DOCKING ANALYSIS OF 4-TRIFLUOROMETHYL PHENYL THIOUREA AND 4-TRIFLUOROMETHYL PHENYL ISOTHIOCYANATE: PROMISING INHIBITORS FOR BREAST CANCER AND POTENTIAL THERAPEUTIC AGENTS. ResearchGate. [Link]

-

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. National Institutes of Health (NIH). [Link]

-

How anyone have experience with reacting amines with phenyl isothiocyanate? Reddit. [Link]

-

2-(Trifluoromethyl)phenyl isothiocyanate | C8H4F3NS | CID 737162. PubChem. [Link]

-

New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Nature. [Link]

-

Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. [Link]

-

Unpacking the Chemistry of 4-(Trifluoromethyl)phenyl Isothiocyanate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE | 1645-65-4 [chemicalbook.com]

- 3. WO2016051423A2 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]

- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(Trifluoromethyl)phenyl isothiocyanate | C8H4F3NS | CID 137134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(Trifluoromethyl)phenyl isothiocyanate | C8H4F3NS | CID 737162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 2,3,4-Trifluorophenyl Isothiocyanate

Abstract

This technical guide provides a comprehensive analysis of 2,3,4-trifluorophenyl isothiocyanate, a key fluorinated building block for professionals in drug discovery, chemical biology, and materials science. The document elucidates the molecule's core structural characteristics, including bond parameters and electronic properties, which are largely influenced by its distinct trifluoro-substitution pattern. We present a detailed examination of its spectroscopic signature, offering practical guidance for its identification and characterization through Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), and Mass Spectrometry (MS). Furthermore, a robust, step-by-step synthetic protocol is provided, grounded in established chemical transformations. The guide concludes with an exploration of the compound's reactivity and its applications as a versatile electrophilic reagent for the synthesis of novel therapeutic agents and functional materials.

Introduction: The Strategic Value of Fluorinated Aryl Isothiocyanates

Isothiocyanates (R-N=C=S) are a class of highly valuable chemical intermediates, renowned for the electrophilic nature of their central carbon atom, which readily reacts with a wide range of nucleophiles.[1] This reactivity makes them indispensable tools for constructing complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[3]

2,3,4-Trifluorophenyl isothiocyanate (C₇H₂F₃NS, MW: 189.16 g/mol ) merges the potent reactivity of the isothiocyanate functional group with the unique modulatory effects of a vicinal trifluorinated phenyl ring.[4] This specific substitution pattern creates a distinct electronic and steric environment, influencing the molecule's reactivity and providing a unique spectroscopic handle for characterization. This guide serves as a foundational resource for researchers aiming to leverage the specific attributes of this compound in their synthetic and developmental workflows.

Key Identifiers:

-

Systematic Name: 1,2,3-Trifluoro-4-isothiocyanatobenzene

-

CAS Number: 119474-40-7[4]

-

Molecular Formula: C₇H₂F₃NS[4]

Molecular Structure and Theoretical Insights

While specific experimental X-ray crystallographic data for 2,3,4-trifluorophenyl isothiocyanate is not publicly available, a robust understanding of its structure can be derived from computational studies and analysis of closely related analogs, such as 4-(trifluoromethyl)phenyl isothiocyanate (4-TFMPIC).[5][6]

Bond Parameters and Geometry

The core structure consists of a planar benzene ring bonded to a nearly linear isothiocyanate group. The trifluorination at the 2, 3, and 4 positions induces significant electronic effects. The high electronegativity of fluorine withdraws electron density from the aromatic ring, enhancing the electrophilicity of the isothiocyanate carbon.

Computational studies on analogous structures suggest the following approximate bond parameters:[6]

-

N=C and C=S Bonds: The isothiocyanate group features cumulated double bonds. The N=C bond length is typically around 1.18 Å, and the C=S bond is approximately 1.59 Å.

-

Aromatic C-C and C-H Bonds: Bond lengths within the phenyl ring are expected to be approximately 1.39 Å, with C-H bonds around 1.08 Å.

-

C-F Bonds: The carbon-fluorine bond lengths are anticipated to be in the range of 1.35 - 1.39 Å.

-

Bond Angles: The C-N=C angle in aryl isothiocyanates is characteristically wide, approaching 165°, while the N=C=S moiety is nearly linear (approx. 178°).[6]

The diagram below illustrates the fundamental structural relationship and numbering scheme.

Caption: Numbering and connectivity of 2,3,4-Trifluorophenyl Isothiocyanate.

Electronic Effects

The three vicinal fluorine atoms act as strong inductive electron-withdrawing groups. This has two primary consequences:

-

Activation of the Isothiocyanate Group: The electron density on the phenyl ring is significantly reduced, which in turn decreases electron donation to the isothiocyanate nitrogen. This enhances the partial positive charge (δ+) on the central carbon of the N=C=S group, making it a more potent electrophile for reactions with nucleophiles like amines, thiols, and alcohols.

-

Influence on Aromatic Reactivity: The positions ortho and para to the isothiocyanate group (C5 and C1, respectively) are rendered more electron-deficient, influencing the regioselectivity of any subsequent electrophilic or nucleophilic aromatic substitution reactions.

Spectroscopic Characterization Protocol

Accurate characterization is critical for verifying the identity and purity of 2,3,4-trifluorophenyl isothiocyanate. The following sections describe the expected outcomes from standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of an aryl isothiocyanate is the strong, broad, and characteristic asymmetric stretching vibration of the -N=C=S group.

-

Expected Absorption: A very strong and sharp band is expected in the 2000-2200 cm⁻¹ region. This band is often split into two distinct peaks due to Fermi resonance.

-

C-F Stretching: Strong absorptions corresponding to C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ range.[5]

-

Aromatic C=C Stretching: Medium to strong bands for the aromatic ring skeletal vibrations will appear in the 1400-1600 cm⁻¹ region.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule, with ¹⁹F NMR being particularly informative.

Table 1: Predicted NMR Spectral Data for 2,3,4-Trifluorophenyl Isothiocyanate

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | 7.2 - 7.6 | m | - | H-5, H-6 |

| ¹³C | 145 - 155 (d) | d | Large ¹JCF | C-2, C-3, C-4 |

| 135 - 145 | s | - | C-NCS (Isothiocyanate Carbon) | |

| 120 - 130 | m | - | C-1 | |

| 110 - 125 | m | - | C-5, C-6 | |

| ¹⁹F | -130 to -145 | m | - | F-2 |

| -145 to -160 | m | - | F-4 | |

| -155 to -170 | m | - | F-3 |

Causality and Interpretation:

-

¹H NMR: The two aromatic protons will appear as complex multiplets due to coupling with each other (ortho coupling) and with the fluorine atoms on the ring (H-F coupling).

-

¹³C NMR: Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF) and will be significantly downfield. The isothiocyanate carbon typically appears around 130-145 ppm.

-

¹⁹F NMR: This is the most definitive technique.[7] The three fluorine atoms will appear as distinct multiplets in characteristic regions for fluorobenzenes. They will show complex coupling patterns due to F-F and F-H interactions, providing unambiguous confirmation of the 2,3,4-substitution pattern. The wide chemical shift range of ¹⁹F NMR ensures excellent signal dispersion.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 189 .

-

Key Fragmentation: A characteristic fragmentation pattern for aryl isothiocyanates is the loss of the sulfur atom, followed by rearrangement or loss of CN. A prominent fragment is often the aryl cation. The primary fragmentation pathway involves the loss of the NCS group to give the trifluorophenyl cation at m/z 131 .[9]

Synthesis of 2,3,4-Trifluorophenyl Isothiocyanate

The most reliable and common method for synthesizing aryl isothiocyanates is the reaction of the corresponding primary aniline with a thiocarbonylating agent.[10] The workflow begins with the synthesis of the requisite 2,3,4-trifluoroaniline precursor.

Overall Synthesis Workflow

The synthesis is a two-stage process starting from 1,2,3,4-tetrafluorobenzene.

Caption: Two-stage synthesis workflow for 2,3,4-Trifluorophenyl Isothiocyanate.

Detailed Experimental Protocol

This protocol is a composite method based on established procedures for aniline synthesis and subsequent conversion to isothiocyanates.[10][11][12]

Stage 1: Synthesis of 2,3,4-Trifluoroaniline [11]

-

Reactor Setup: To a high-pressure autoclave, add 1,2,3,4-tetrafluorobenzene (1.0 eq), propylene glycol (as solvent), and a catalytic amount of copper powder.

-

Cooling and Inerting: Cool the reactor to below 15 °C and purge with nitrogen gas to create an inert atmosphere.

-

Ammonia Addition: Carefully introduce liquefied ammonia (approx. 1.2 eq) into the sealed reactor.

-

Reaction: Heat the reactor to approximately 220 °C and maintain stirring for 48 hours. The reaction proceeds via a nucleophilic aromatic substitution mechanism where ammonia displaces the fluorine atom at the C1 position.

-

Work-up: After cooling to room temperature and venting excess ammonia, add aqueous sodium hydroxide to the reaction mixture. Stir and allow the layers to separate.

-

Purification: Separate the organic layer and purify by vacuum distillation to yield pure 2,3,4-trifluoroaniline.

Stage 2: Synthesis of 2,3,4-Trifluorophenyl Isothiocyanate (Thiophosgene Method) [10][12]

-

Self-Validation and Safety: This method uses highly toxic thiophosgene and must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Biphasic System: Charge a round-bottom flask with 2,3,4-trifluoroaniline (1.0 eq), dichloromethane (CH₂Cl₂), and an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).

-

Thiophosgene Addition: While stirring the biphasic mixture vigorously, slowly add thiophosgene (1.2 eq) dropwise at room temperature. The reaction is an electrophilic attack of the amine on the thiophosgene.

-

Reaction Monitoring: Continue vigorous stirring for 1-2 hours. Monitor the disappearance of the starting aniline by TLC.

-

Work-up: Once the reaction is complete, separate the organic and aqueous layers. Extract the aqueous layer three times with CH₂Cl₂.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.

Applications in Drug Development and Chemical Biology

The unique combination of a reactive isothiocyanate handle and a metabolically robust trifluorophenyl ring makes this compound a valuable reagent.

-

Synthesis of Thiourea Derivatives: The primary application is the reaction with primary and secondary amines to form substituted thioureas. Many thiourea-containing compounds exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[13] The trifluoro-substitution can enhance the potency or modulate the pharmacokinetic profile of the resulting drug candidates.

-

Covalent Probes and Inhibitors: The electrophilic nature of the isothiocyanate allows it to act as a covalent modifier. It can react with nucleophilic residues on proteins, such as lysine or cysteine, to form stable thiourea or dithiocarbamate linkages. This makes it a useful scaffold for designing targeted covalent inhibitors or chemical probes for studying biological systems.[4][6]

-

Heterocyclic Synthesis: Aryl isothiocyanates are versatile precursors for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds, which are common motifs in medicinal chemistry.[3]

Conclusion

2,3,4-Trifluorophenyl isothiocyanate is a specialized chemical reagent with significant potential in advanced synthetic applications. Its molecular structure is defined by the powerful electron-withdrawing nature of the three vicinal fluorine atoms, which activates the isothiocyanate group towards nucleophilic attack. This guide has provided a detailed theoretical framework for its structure, a practical guide to its spectroscopic characterization, a robust synthetic protocol, and an overview of its utility. For researchers in drug discovery and materials science, this compound represents a strategic tool for introducing fluorine and a reactive handle for the construction of novel, high-performance molecules.

References

-

National Center for Biotechnology Information (2024). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubChem. Available: [Link]

-

Faizi, M.S.H., et al. (2025). Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl thiourea and 4-trifluoromethyl phenyl isothiocyanate. Journal of Advanced Sciences, 4(1). Available: [Link]

-

Avula, S., et al. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Sci. Pharm., 94(1), 11. Available: [Link]

-

Dean, P. A. W., & Evans, D. F. (1967). The 19F Nuclear Magnetic Resonance Spectra of Octahedral Fluorothiocyanato-N- and Fluorocyanato-N-Titanates(IV). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 698. Available: [Link]

-

The Royal Society of Chemistry (n.d.). General information All reagents and starting materials were commercially obtained and were used without further purification. Available: [Link]

-

ResearchGate (2025). Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl thiourea and 4-trifluoromethyl phenyl isothiocyanate. Available: [Link]

- Google Patents (n.d.). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.

-

CP Lab Chemicals (n.d.). 2, 3, 4-Trifluorophenyl isothiocyanate, min 95%, 1 gram. Available: [Link]

-

The Royal Society of Chemistry (n.d.). General procedure for the synthesis of isothiocyanates. Available: [Link]

-

Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chem. Scand., 17, 2143-2154. Available: [Link]

-

Wollenberg, B., et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl isothiocyanate. Pharmacological Research, 107107. Available: [Link]

-

ResearchGate (2024). MOLECULAR DOCKING ANALYSIS OF 4-TRIFLUOROMETHYL PHENYL THIOUREA AND 4-TRIFLUOROMETHYL PHENYL ISOTHIOCYANATE: PROMISING INHIBITORS FOR BREAST CANCER AND POTENTIAL THERAPEUTIC AGENTS. Available: [Link]

-

Dains, F. B., Brewster, R. Q., & Olander, C. P. (n.d.). PHENYL ISOTHIOCYANATE. Organic Syntheses. Available: [Link]

-

Al-Hourani, B. J., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2636. Available: [Link]

-

Jacobson, K. A., et al. (2018). Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. Journal of Medicinal Chemistry, 61(15), 6649–6665. Available: [Link]

-

National Center for Biotechnology Information (2024). Synthesis of Isothiocyanates: An Update. PubChem. Available: [Link]

-

Caprifico, A. E., et al. (2021). Biomedical and Pharmacological Uses of Fluorescein Isothiocyanate Chitosan-Based Nanocarriers. Macromolecular Bioscience, 21(1), e2000312. Available: [Link]

-

Martvoň, A., Skačáni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. Available: [Link]

-

Pocasap, P., et al. (2018). Structures of isothiocyanates attributed to reactive oxygen species generation and microtubule depolymerization in HepG2 cells. Biomedicine & Pharmacotherapy, 101, 747-756. Available: [Link]

-

Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15428-15451. Available: [Link]

-

Al-Masoudi, N. A., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 28(23), 7793. Available: [Link]

-

University of Ottawa (n.d.). 19Flourine NMR. Available: [Link]

-

National Center for Biotechnology Information (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. PubChem. Available: [Link]

-

ChemRxiv (2023). Recent Advancement in Synthesis of Isothiocyanates. Available: [Link]

-

LMU (2018). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Available: [Link]

Sources

- 1. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas [mdpi.com]

- 2. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. calpaclab.com [calpaclab.com]

- 5. joasciences.com [joasciences.com]

- 6. researchgate.net [researchgate.net]

- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. scispace.com [scispace.com]

- 10. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of 2,3,4-Trifluorophenyl Isothiocyanate with Primary Amines

Introduction: Strategic Importance in Medicinal Chemistry

In the landscape of modern drug discovery and development, the isothiocyanate functional group (–N=C=S) serves as a powerful and versatile electrophilic hub for the synthesis of a myriad of bioactive molecules. Its reaction with primary amines to form substituted thioureas is a cornerstone transformation, providing the structural backbone for compounds with applications ranging from anticancer to antimicrobial agents[1]. The strategic incorporation of fluorine atoms into pharmaceutical candidates is a well-established method for modulating key molecular properties such as metabolic stability, lipophilicity, and binding affinity[2].

This guide focuses on a reagent of significant interest: 2,3,4-Trifluorophenyl Isothiocyanate . The polysubstituted fluorine pattern on the phenyl ring creates a unique electronic environment that profoundly influences its reactivity. This document provides an in-depth analysis of the core principles governing its reaction with primary amines, practical guidance for experimental design, and insights into the causality behind protocol choices, tailored for researchers, chemists, and drug development professionals.

The Mechanistic Core: Nucleophilic Addition to an Electron-Deficient Electrophile

The fundamental reaction between 2,3,4-trifluorophenyl isothiocyanate and a primary amine (R-NH₂) is a nucleophilic addition, culminating in the formation of a stable N,N'-disubstituted thiourea.

The reaction is initiated by the lone pair of electrons on the nitrogen atom of the primary amine attacking the central carbon atom of the isothiocyanate group[3]. This carbon is inherently electrophilic due to the electronegativity of the adjacent nitrogen and sulfur atoms.

The Decisive Role of Trifluoro-Substitution

The presence of three fluorine atoms on the phenyl ring is the dominant factor governing the reactivity of 2,3,4-trifluorophenyl isothiocyanate. Fluorine is the most electronegative element, and its presence exerts a powerful electron-withdrawing effect through two primary modes:

-

Inductive Effect (-I): The C-F bond is highly polarized, with electron density drawn away from the aromatic ring towards the fluorine atoms. This effect is transmitted through the sigma bonds of the ring.

-

Mesomeric Effect (-M): While fluorine has lone pairs that can theoretically participate in resonance, its strong electronegativity makes it a poor π-donor. In polyfluorinated systems, the inductive effect overwhelmingly dominates.

This net electron withdrawal significantly depletes electron density from the aromatic ring, which in turn pulls electron density from the isothiocyanate moiety. The result is a substantial increase in the partial positive charge (δ+) on the isothiocyanate carbon, making it a significantly "harder" and more reactive electrophile compared to non-fluorinated phenyl isothiocyanate[4].

This enhanced electrophilicity is the key takeaway for any scientist working with this reagent: reactions with 2,3,4-trifluorophenyl isothiocyanate are generally faster and more facile than with its non-fluorinated or mono-fluorinated analogs.

dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद Caption: Nucleophilic addition mechanism for thiourea formation.

Causality of Experimental Design: Factors Influencing Reaction Success

A successful synthesis is not merely about mixing reagents; it is about controlling the environment to favor the desired outcome. The high reactivity of 2,3,4-trifluorophenyl isothiocyanate simplifies many aspects, but careful consideration of the following parameters is critical for achieving high yield and purity.

The Nucleophile: Primary Amine Selection

The structure of the primary amine is the most significant variable you will control.

-

Aliphatic vs. Aromatic Amines: Aliphatic amines (e.g., butylamine, cyclohexylamine) are stronger nucleophiles than aromatic amines (e.g., aniline) due to the higher electron density on the nitrogen atom. Reactions with aliphatic amines are typically very fast, often proceeding to completion at room temperature or below[5]. Aromatic amines, being less nucleophilic, may require mild heating to achieve a reasonable reaction rate[6].

-

Steric Hindrance: Highly branched amines (e.g., tert-butylamine) or those with bulky ortho-substituents can significantly slow the reaction rate by impeding the approach of the nucleophile to the electrophilic carbon. In these cases, increasing the reaction temperature and/or time is a standard and necessary adjustment.

-

Electronic Effects: For aromatic amines, electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring will increase the nucleophilicity of the amine and accelerate the reaction[3]. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease nucleophilicity and may necessitate more forcing conditions (higher temperature, longer duration)[1][7].

Solvent Choice: A Medium for Reaction

The choice of solvent is critical for ensuring the reactants are fully solvated and can interact effectively.

-

Aprotic Solvents are Preferred: Solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Ethyl Acetate (EtOAc) are excellent choices. They are inert to the highly electrophilic isothiocyanate and effectively solvate a wide range of organic reactants.

-

Protic Solvents (A Cautious Note): While the reaction can be performed in alcohols (e.g., ethanol), there is a risk of the solvent competing as a nucleophile, especially at elevated temperatures, which could lead to the formation of thiocarbamate byproducts. This pathway is generally much slower than the reaction with the primary amine but should be considered.

-

Reaction Monitoring is Key: Regardless of the solvent, the disappearance of the isothiocyanate starting material should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of reaction completion.

Temperature and Catalysis

-

Temperature Control: Due to the enhanced reactivity of 2,3,4-trifluorophenyl isothiocyanate, many reactions with unhindered aliphatic amines are exothermic. It is good practice to initiate the reaction at 0 °C (ice bath) and then allow it to warm to room temperature. For less reactive amines, heating to 40-80 °C is typically sufficient.

-

The Role of Base: In most cases, a base is not required. The primary amine is a sufficient nucleophile on its own. However, if the primary amine is used as a salt (e.g., an amine hydrochloride), a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) must be added in stoichiometric amounts to liberate the free amine for the reaction to proceed.

Quantitative Data: Reactivity Across Amine Scaffolds

The following table summarizes expected outcomes for the reaction of 2,3,4-trifluorophenyl isothiocyanate with a variety of primary amines, based on established chemical principles and data from analogous systems. The yields for electron-deficient aryl isothiocyanates are generally high, reflecting their enhanced reactivity.

| Primary Amine (Nucleophile) | Amine Type | Expected Reactivity | Typical Conditions | Expected Yield | Reference Analogue |

| n-Butylamine | Aliphatic, Unhindered | Very High | THF, 0 °C to RT, 1-2 h | >95% | [8] |

| Aniline | Aromatic, Neutral | Moderate | Toluene, 60-80 °C, 4-6 h | 90-95% | [9] |

| 4-Methoxyaniline | Aromatic, Electron-Rich | High | Toluene, RT to 40 °C, 2-4 h | >95% | [3] |

| 4-Nitroaniline | Aromatic, Electron-Poor | Low | Toluene or DMF, 100 °C, 8-16 h | 85-90% | [10] |

| tert-Butylamine | Aliphatic, Hindered | Moderate-Low | Toluene, 80 °C, 12-24 h | 80-90% | [8] |

| 2-Aminothiazole | Heterocyclic | Moderate | Toluene, 110 °C, 2-8 h | >90% | [9] |

Experimental Protocol: A Self-Validating System

This section provides a robust, step-by-step methodology for the synthesis of N-(2,3,4-Trifluorophenyl)-N'-(4-methoxyphenyl)thiourea. The protocol is designed as a self-validating system, where successful execution with the specified reagents should lead to a predictable, high-purity outcome.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, splines=true]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद Caption: General workflow for thiourea synthesis.

Materials and Equipment

-

Reagents: 2,3,4-Trifluorophenyl isothiocyanate (1.0 eq), 4-Methoxyaniline (1.05 eq), Anhydrous Toluene, Ethanol (Reagent Grade), n-Hexane (Reagent Grade).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen/argon inlet, ice-water bath, heating mantle with temperature controller, rotary evaporator, Buchner funnel and filtration apparatus.

Step-by-Step Procedure

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyaniline (1.05 eq).

-

Dissolution: Add anhydrous toluene (approx. 5 mL per mmol of isothiocyanate) to the flask. Stir at room temperature under a nitrogen atmosphere until all solids have dissolved.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Isothiocyanate: Slowly add 2,3,4-trifluorophenyl isothiocyanate (1.0 eq) to the cooled amine solution dropwise via syringe over 5 minutes.

-

Initial Reaction: Stir the reaction mixture at 0 °C for 30 minutes.

-

Heating and Monitoring: Remove the ice bath and place the flask in a pre-heated heating mantle at 40 °C. Monitor the reaction's progress every 30 minutes using TLC (e.g., 4:1 Hexane:Ethyl Acetate eluent), visualizing with a UV lamp. The reaction is complete when the isothiocyanate spot is no longer visible.

-

Workup: Once the reaction is complete (typically 2-4 hours), remove the heat source and allow the mixture to cool to room temperature. Concentrate the solvent using a rotary evaporator to obtain the crude solid product.

-

Purification: Add a minimal amount of hot ethanol to dissolve the crude solid. Slowly add n-hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) for several hours to complete crystallization.

-

Isolation: Collect the pure crystalline product by vacuum filtration. Wash the crystals with a small amount of cold hexane and dry under high vacuum.

Conclusion and Future Outlook

2,3,4-Trifluorophenyl isothiocyanate is a highly valuable reagent for medicinal chemistry, characterized by its heightened electrophilicity and predictable reactivity. The reaction with primary amines provides a reliable and high-yielding route to novel thiourea derivatives. By understanding the electronic principles that govern its reactivity and carefully controlling experimental parameters such as solvent, temperature, and the nature of the amine nucleophile, researchers can efficiently generate diverse molecular scaffolds for further development. The insights and protocols provided in this guide serve as a foundational platform for the successful application of this potent building block in any research or drug development program.

References

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link][11]

-

ResearchGate. (n.d.). A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. [Link][8]

-

Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link][10]

-

Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate?[Link][6]

-

MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. [Link][9]

-

PMC - NIH. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link][7]

-

University of Greenwich. (n.d.). Electrochemical isothiocyanation of primary amines. [Link][3]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link][2]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 11. chemrxiv.org [chemrxiv.org]

Introduction: The Strategic Importance of Fluorination in Covalent Modulators

An In-depth Technical Guide to the Electrophilicity of Trifluoromethylphenyl Isothiocyanates

In the landscape of modern drug discovery and agrochemical development, the isothiocyanate (-N=C=S) functional group represents a class of powerful electrophiles, capable of forming covalent bonds with biological nucleophiles.[1][2] This reactivity is the cornerstone of their utility as covalent inhibitors, chemical probes, and key synthetic intermediates.[3][4] This guide focuses on a particularly potent subset of this class: trifluoromethylphenyl isothiocyanates.

The incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring is a strategic decision in medicinal chemistry.[5] This strongly electron-withdrawing group dramatically influences the molecule's properties, serving two primary purposes: it significantly enhances the electrophilic character of the isothiocyanate carbon, and it improves crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability.[5][6] Understanding the nuances of this enhanced electrophilicity is paramount for researchers aiming to design next-generation covalent therapeutics and advanced materials. This document provides a detailed exploration of the electronic principles, experimental quantification, computational modeling, and practical implications of trifluoromethylphenyl isothiocyanates.

Section 1: The Electronic Architecture of Enhanced Reactivity

The reactivity of an isothiocyanate is dictated by the electrophilicity of its central carbon atom. This carbon is double-bonded to both a nitrogen and a sulfur atom, creating a partially positive charge that makes it susceptible to nucleophilic attack.

The introduction of a trifluoromethyl group, particularly at the para or meta position of the phenyl ring, fundamentally alters this electronic landscape. The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. This effect propagates through the aromatic ring, pulling electron density away from the isothiocyanate moiety.[6] This inductive withdrawal significantly increases the partial positive charge on the central carbon, making it a much "harder" and more reactive electrophile compared to its non-fluorinated counterparts.

This enhanced electrophilicity translates directly to a faster reaction rate with nucleophiles, a critical feature for applications like covalent drug design where efficient target engagement is required.

Section 2: Empirical Quantification of Electrophilicity via Kinetic Studies

Theoretical principles must be validated by empirical data. The most direct way to quantify the electrophilicity of trifluoromethylphenyl isothiocyanates is to measure their reaction rates with a model nucleophile. The aminolysis of isothiocyanates to form thioureas is a well-characterized reaction suitable for this purpose.[7]

Field-Proven Insight: Why Choose Kinetic Analysis?

Kinetic analysis provides a quantitative measure (the second-order rate constant, k₂) of reactivity. By comparing the k₂ values of different substituted phenyl isothiocyanates under identical conditions, we can directly and unambiguously rank their electrophilicity. This data is invaluable for building structure-activity relationships (SAR) and for selecting the appropriate reagent for a specific application. For instance, a higher k₂ is desirable for a covalent inhibitor targeting a protein with a short half-life, whereas a more moderate k₂ might be preferred for a bioconjugation reaction requiring greater control.

Experimental Protocol: Competitive Kinetics of Isothiocyanate Aminolysis

This protocol describes a method to determine the second-order rate constant for the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with a primary amine, such as benzylamine, using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.

Objective: To determine the second-order rate constant (k₂) for the reaction between 4-(trifluoromethyl)phenyl isothiocyanate and benzylamine.

Materials:

-

4-(Trifluoromethyl)phenyl isothiocyanate

-

Benzylamine

-

Acetonitrile (HPLC grade, anhydrous)

-

Internal Standard (e.g., naphthalene)

-

HPLC system with a UV detector and a C18 column

Methodology:

-

Solution Preparation:

-

Prepare a 100 mM stock solution of 4-(trifluoromethyl)phenyl isothiocyanate in acetonitrile.

-

Prepare a 1.0 M stock solution of benzylamine in acetonitrile.

-

Prepare a 50 mM stock solution of the internal standard (naphthalene) in acetonitrile.

-

Causality Note: Using a large excess of the amine (pseudo-first-order conditions) simplifies the rate law, making the observed rate constant (kobs) dependent only on the amine concentration. Acetonitrile is chosen as it is a polar aprotic solvent that will not interfere with the reaction.

-

-

Reaction Execution:

-

In a thermostatted vial at 25°C, add acetonitrile, the internal standard stock solution, and the benzylamine stock solution.

-

Initiate the reaction by adding a small volume of the isothiocyanate stock solution to achieve a final starting concentration of ~1 mM. The final benzylamine concentration should be at least 10-fold higher (e.g., 10 mM, 20 mM, 50 mM).

-

Immediately vortex the solution and start a timer.

-

-

HPLC Monitoring:

-

At timed intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 10 µL aliquot from the reaction mixture and quench it in a vial containing 990 µL of the HPLC mobile phase.

-

Inject the quenched sample onto the HPLC system.

-

Monitor the disappearance of the isothiocyanate peak at a suitable wavelength (e.g., 254 nm).

-

-

Data Analysis:

-

For each time point, calculate the concentration of the remaining isothiocyanate relative to the internal standard.

-

Plot the natural logarithm of the isothiocyanate concentration (ln[ITC]) versus time (t). This plot should yield a straight line, the slope of which is -kobs.

-

Repeat the experiment for several different concentrations of benzylamine.

-

Plot the calculated kobs values against the concentration of benzylamine ([Amine]). This should also yield a straight line passing through the origin. The slope of this line is the second-order rate constant, k₂.

-

Data Presentation: Structure-Activity Relationship

The power of this method becomes evident when comparing different substituents.

| Phenyl Isothiocyanate Substituent (para-position) | Hammett Constant (σₚ) | Relative Second-Order Rate Constant (k₂ rel) |

| -OCH₃ (Methoxy) | -0.27 | 0.1 |

| -CH₃ (Methyl) | -0.17 | 0.4 |

| -H (Hydrogen) | 0.00 | 1.0 |

| -Cl (Chloro) | 0.23 | 3.5 |

| -CF₃ (Trifluoromethyl) | 0.54 | ~30-50 |

| -NO₂ (Nitro) | 0.78 | ~100 |

| Note: Relative rates are illustrative estimates based on Hammett principles. Actual values must be determined experimentally. |

This data clearly demonstrates the profound activating effect of the trifluoromethyl group, increasing the reaction rate by more than an order of magnitude compared to the unsubstituted phenyl isothiocyanate.

Section 3: In-Silico Prediction with Computational Modeling

Computational chemistry provides a powerful, predictive tool to assess electrophilicity without synthesizing the compound.[8] Density Functional Theory (DFT) calculations can reveal key electronic properties that correlate with reactivity.

Key Computational Parameters:

-

Lowest Unoccupied Molecular Orbital (LUMO) Energy: The LUMO represents the orbital where an incoming electron from a nucleophile will reside. A lower LUMO energy indicates a greater willingness to accept electrons, signifying higher electrophilicity. Trifluoromethylphenyl isothiocyanates exhibit significantly lower LUMO energies compared to their non-fluorinated analogs.

-

Electrostatic Potential (ESP) Map: This visualization maps the charge distribution onto the molecule's surface. A strong positive potential (typically colored blue) on the isothiocyanate carbon atom visually confirms its high electrophilicity and susceptibility to nucleophilic attack.

-

Global Electrophilicity Index (ω): This parameter, calculated from the HOMO and LUMO energies, provides a single quantitative value for the electrophilicity of a molecule. A higher ω value corresponds to greater electrophilic character.

Protocol: DFT Workflow for Electrophilicity Analysis

-

Molecular Structure Building: Construct the 3D structure of the desired trifluoromethylphenyl isothiocyanate isomer (e.g., 4-CF₃-Ph-NCS) in a molecular modeling program.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Run a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Property Calculation: From the optimized structure, calculate the molecular orbitals (to obtain HOMO/LUMO energies) and the electrostatic potential.

-

Analysis:

-

Record the LUMO energy.

-

Visualize the ESP map and note the intensity of the positive potential on the isothiocyanate carbon.

-

Calculate the global electrophilicity index (ω).

-

Compare these values against a benchmark molecule, such as phenyl isothiocyanate, to quantify the electronic impact of the -CF3 group.

-

Section 4: Implications in Drug Development and Beyond

The tunable, high electrophilicity of trifluoromethylphenyl isothiocyanates makes them exceptionally valuable building blocks.[3]

-

Covalent Inhibitors: In drug discovery, these compounds are ideal for designing targeted covalent inhibitors.[9] Their enhanced reactivity allows for efficient and specific labeling of nucleophilic amino acid residues (like cysteine or lysine) in the active site of a target protein.[10][11] The trifluoromethyl group further contributes by enhancing binding affinity and metabolic stability, improving the overall pharmacological profile of the drug candidate.[4][6]

-

Agrochemicals: In the agrochemical sector, this reactive moiety is used to develop advanced pesticides and herbicides.[6] The covalent modification mechanism can lead to irreversible inhibition of essential enzymes in pests or weeds, resulting in high potency and efficacy.

-

Material Science: The predictable reactivity of these compounds allows for their use in creating functionalized polymers and surfaces.[3]

Conclusion

The addition of a trifluoromethyl group to a phenyl isothiocyanate is not a minor modification; it is a strategic enhancement that profoundly increases the compound's electrophilicity. This heightened reactivity, stemming from the powerful inductive effect of the -CF3 group, can be precisely quantified through kinetic studies and accurately predicted using computational modeling. For researchers in drug development and materials science, trifluoromethylphenyl isothiocyanates represent a class of highly activated, versatile reagents. Mastering their chemical principles allows for the rational design of potent covalent modulators, advanced materials, and novel therapeutic agents, pushing the boundaries of chemical innovation.

References

-

Title: 4-(Trifluoromethyl)phenyl Isothiocyanate as a Bifunctional Additive for Regulating High-Temperature Performance of Lithium-High Nickel Batteries Source: ACS Publications URL: [Link]

-

Title: Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables Source: MDPI URL: [Link]

-

Title: Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources Source: PMC URL: [Link]

-

Title: Unpacking the Chemistry of 4-(Trifluoromethyl)phenyl Isothiocyanate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Are isothiocyanates potential anti-cancer drugs? Source: PMC URL: [Link]

-

Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL: [Link]

-

Title: The kinetics and mechanism of aminolysis of isothiocyanates Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

-

Title: Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells Source: PMC URL: [Link]

-

Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF) Source: MDPI URL: [Link]

-

Title: Detailed Kinetics and Mechanism of the Oxidation of Thiocyanate Ion (SCN-) by Peroxomonosulfate Ion (HSO5-). Formation and Subsequent Oxidation of Hypothiocyanite Ion (OSCN-) (PDF) Source: ResearchGate URL: [Link]

-

Title: Electrophiles in foods: the current status of isothiocyanates and their chemical biology Source: PubMed URL: [Link]

-

Title: Reaction of isothiocyanates with nucleophiles. Compiled from data in[1]. Source: ResearchGate URL: [Link]

-

Title: Dietary Isothiocyanates Modify Mitochondrial Functions through Their Electrophilic Reaction Source: Oxford Academic URL: [Link]

-

Title: Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source Source: PubMed URL: [Link]

-

Title: The Power of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate in Modern Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Computational and biochemical studies of isothiocyanates as inhibitors of proteasomal cysteine deubiquitinases in human cancer cells Source: PubMed URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational and biochemical studies of isothiocyanates as inhibitors of proteasomal cysteine deubiquitinases in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2,3,4-Trifluorophenyl Isothiocyanate: Structure Elucidation for Research and Development

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 2,3,4-Trifluorophenyl isothiocyanate. As a valued building block in medicinal chemistry and materials science, a thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and professionals in drug development. This document moves beyond a simple data repository, offering in-depth interpretations grounded in established principles and causal relationships between molecular structure and spectral output. Detailed, field-tested protocols for data acquisition are provided, ensuring the reproducibility and integrity of the presented analyses.

Introduction: The Significance of 2,3,4-Trifluorophenyl Isothiocyanate

2,3,4-Trifluorophenyl isothiocyanate is an aromatic organic compound featuring a trifluorinated phenyl ring attached to a reactive isothiocyanate (-N=C=S) functional group. The unique electronic properties conferred by the fluorine atoms, combined with the versatile reactivity of the isothiocyanate moiety, make this molecule a subject of considerable interest in the synthesis of novel therapeutic agents and functional materials.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering a fingerprint that is unique to the compound's structure. This guide will dissect the ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data expected for 2,3,4-Trifluorophenyl isothiocyanate, providing a robust framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework and the direct observation of fluorine atoms within a molecule. For 2,3,4-Trifluorophenyl isothiocyanate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 2,3,4-Trifluorophenyl isothiocyanate is expected to be relatively simple, showing two multiplets in the aromatic region. The chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the fluorine atoms and the isothiocyanate group, as well as through-space and through-bond H-F couplings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.10 - 7.25 | m | H-5 |

| ~ 7.30 - 7.45 | m | H-6 |

Causality of Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex splitting patterns arising from proton-fluorine couplings. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbon signals will be split by adjacent fluorine atoms (C-F coupling), which is a key diagnostic feature.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (J_CF) | Assignment |

| ~ 150 - 155 | ddd | C-2 (¹J_CF) |

| ~ 145 - 150 | ddd | C-3 (¹J_CF, ²J_CF) |

| ~ 140 - 145 | ddd | C-4 (¹J_CF, ²J_CF) |

| ~ 135 - 140 | s | C-1 |

| ~ 125 - 130 | d | C-5 (³J_CF) |

| ~ 115 - 120 | d | C-6 (²J_CF) |

| ~ 130 - 135 | t | -N=C=S |

Expertise in Interpretation: The large one-bond carbon-fluorine coupling constants (¹J_CF) are typically in the range of 240-260 Hz and are diagnostic for direct C-F bonds. Two- and three-bond couplings (²J_CF and ³J_CF) will be significantly smaller. The isothiocyanate carbon is expected to appear as a triplet due to coupling with the nitrogen atom, although this is not always resolved.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique that directly observes the fluorine atoms. The spectrum will show three distinct signals, each corresponding to one of the fluorine atoms on the phenyl ring. The chemical shifts and coupling patterns will be influenced by their position relative to each other and the isothiocyanate group.[1]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -130 to -140 | dd | F-2 |

| ~ -145 to -155 | dd | F-3 |

| ~ -150 to -160 | dd | F-4 |

Authoritative Grounding: The chemical shifts are referenced to an external standard, typically CFCl₃ (δ = 0 ppm). The observed multiplicities arise from fluorine-fluorine couplings (³J_FF and ⁴J_FF).[2]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 2,3,4-Trifluorophenyl isothiocyanate in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a multinuclear NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. This is a high-sensitivity experiment and typically requires fewer scans than ¹³C NMR.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

NMR Acquisition Workflow

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is an excellent tool for identifying the functional groups present in a molecule. In the case of 2,3,4-Trifluorophenyl isothiocyanate, the most prominent and diagnostic absorption will be from the isothiocyanate (-N=C=S) group.

Predicted IR Spectral Data

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| 2100 - 2200 | Strong, Sharp | Asymmetric stretch of -N=C=S |

| 1600 - 1620 | Medium | Aromatic C=C stretching |

| 1480 - 1520 | Medium | Aromatic C=C stretching |

| 1200 - 1300 | Strong | C-F stretching |

| 1000 - 1100 | Strong | C-F stretching |

Trustworthiness of Data: The intense and sharp absorption band in the 2100-2200 cm⁻¹ region is highly characteristic of the isothiocyanate functional group and serves as a primary diagnostic tool for its presence.[3] The strong absorptions in the 1000-1300 cm⁻¹ range are indicative of the C-F bonds.[4]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small drop of the neat liquid sample of 2,3,4-Trifluorophenyl isothiocyanate directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

IR Spectroscopy Workflow

Caption: Workflow for FTIR data acquisition and analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.

Predicted Mass Spectral Data

The electron ionization (EI) mass spectrum of 2,3,4-Trifluorophenyl isothiocyanate is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 215 | [C₇H₂F₃NS]⁺ (Molecular Ion) |

| 183 | [C₇H₂F₂NS]⁺ (Loss of F) |

| 157 | [C₆H₂F₃]⁺ (Loss of NCS) |

| 135 | [C₇H₂F₃N]⁺ (Loss of S) |

Expertise in Fragmentation Analysis: The molecular ion peak at m/z 215 confirms the molecular weight of the compound. The fragmentation pattern is influenced by the stability of the resulting ions. The loss of a fluorine atom or the isothiocyanate group are common fragmentation pathways for such compounds.[5]

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Mass Spectrometry Logical Relationship

Caption: Logical flow of mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of 2,3,4-Trifluorophenyl isothiocyanate through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted data, grounded in established spectroscopic principles and supported by data from analogous compounds, serves as a reliable reference for researchers in the fields of medicinal chemistry, drug development, and materials science. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the integrity and reproducibility of results. This guide empowers scientists to confidently identify and characterize this important chemical entity in their research endeavors.

References

- Faizi, M. S. H., et al. (2025). Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl. Journal of Advanced Sciences, 4(1).

- Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

- Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.

- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.

-

Royal Society of Chemistry. (n.d.). General information All reagents and starting materials were commercially obtained and were used without further purification. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reaction Mechanism of 2,3,4-Trifluorophenyl Isothiocyanate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the anticipated reaction mechanisms of 2,3,4-trifluorophenyl isothiocyanate with various nucleophiles. While direct mechanistic studies on this specific molecule are not extensively available in the current literature, this document synthesizes established principles of isothiocyanate chemistry and nucleophilic aromatic substitution on polyfluorinated systems to present a robust theoretical framework. This guide explores the dual reactivity of the substrate, evaluating the competition between nucleophilic attack at the isothiocyanate moiety and substitution at the fluorinated aromatic ring. Detailed mechanistic pathways for reactions with primary and secondary amines, thiols, and alcohols are proposed, supported by insights from analogous chemical systems. Furthermore, this guide outlines detailed experimental protocols for conducting these reactions and for the spectroscopic characterization of the resulting products, with a particular emphasis on the utility of ¹⁹F NMR and mass spectrometry. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and materials science, providing both a thorough understanding of the expected reactivity and a practical guide for empirical investigation.

Introduction: The Duality of a Fluorinated Electrophile

2,3,4-Trifluorophenyl isothiocyanate is a molecule of significant interest in the fields of medicinal chemistry and materials science. The presence of the isothiocyanate (-N=C=S) group offers a versatile handle for the synthesis of thioureas, dithiocarbamates, and other sulfur- and nitrogen-containing heterocycles.[1] Concurrently, the trifluorinated phenyl ring presents a potential site for nucleophilic aromatic substitution (SNAr), a powerful tool for the construction of complex aryl derivatives.[2] The strategic placement of three fluorine atoms creates a unique electronic landscape, influencing the reactivity of both the isothiocyanate functionality and the aromatic core.

Understanding the interplay between these two reactive sites is paramount for predicting reaction outcomes and designing synthetic strategies. This guide will dissect the factors governing the reaction of 2,3,4-trifluorophenyl isothiocyanate with common nucleophiles, offering insights into the probable mechanistic pathways and providing the tools for their experimental verification.

Core Mechanistic Principles: A Tale of Two Electrophiles

The reaction of 2,3,4-trifluorophenyl isothiocyanate with a nucleophile presents two primary competing pathways:

-

Pathway A: Nucleophilic Addition to the Isothiocyanate Group: The carbon atom of the isothiocyanate group is highly electrophilic due to the electron-withdrawing nature of both the nitrogen and sulfur atoms. Nucleophiles can readily attack this carbon, leading to the formation of a tetrahedral intermediate that subsequently rearranges to the final product.[3] This is the classical and generally dominant reaction pathway for isothiocyanates.

-

Pathway B: Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the phenyl ring are strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. A nucleophile can attack an electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] Subsequent elimination of a fluoride ion restores aromaticity and yields the substituted product.

The preferred pathway is dictated by a combination of factors including the nature of the nucleophile, the reaction conditions (temperature, solvent, and presence of a catalyst), and the electronic and steric environment of the substrate.

Figure 1: Competing reaction pathways for 2,3,4-trifluorophenyl isothiocyanate with nucleophiles.

Reaction with Amine Nucleophiles: The Formation of Thioureas

The reaction of isothiocyanates with primary and secondary amines is a robust and widely utilized method for the synthesis of N,N'-disubstituted and N,N,N'-trisubstituted thioureas, respectively.[5]

Proposed Mechanism